

Di-tert-butyl Piperazine-1,4-dicarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Di-tert-butyl piperazine-1,4-dicarboxylate*

Cat. No.: *B185504*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl piperazine-1,4-dicarboxylate, also commonly known as 1,4-Bis(tert-butoxycarbonyl)piperazine or Di-Boc-piperazine, is a pivotal piperazine derivative extensively utilized in organic synthesis and medicinal chemistry.^[1] The presence of the tert-butoxycarbonyl (Boc) protecting groups on both nitrogen atoms of the piperazine ring renders it an exceptionally stable and versatile building block. This guide provides a detailed overview of its structure, properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the scientific community.

Molecular Structure and Identification

Di-tert-butyl piperazine-1,4-dicarboxylate possesses a symmetrical structure with a central piperazine ring where both nitrogen atoms are protected by a Boc group. This protection strategy is crucial for controlling the reactivity of the piperazine nitrogens, allowing for selective chemical transformations.

Chemical Structure:

Caption: 2D structure of **Di-tert-butyl piperazine-1,4-dicarboxylate**.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **di-tert-butyl piperazine-1,4-dicarboxylate** are well-characterized, providing essential data for its identification and use in various experimental setups.

Table 1: Physicochemical Properties

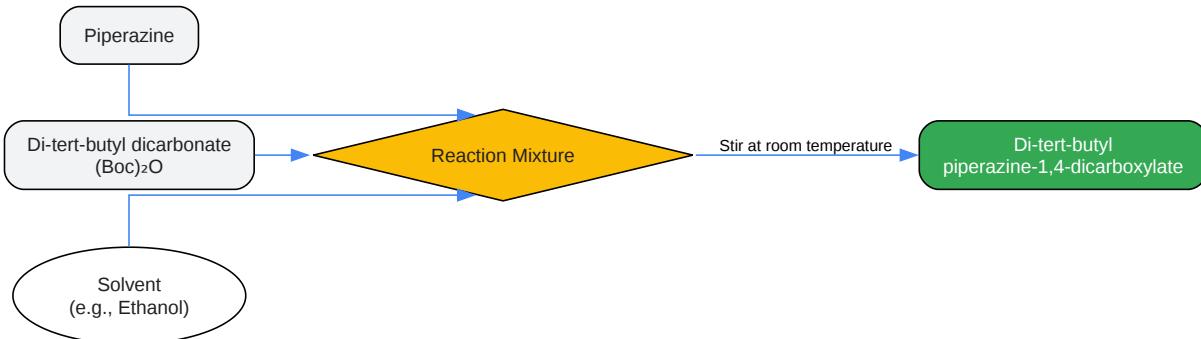

Property	Value	Reference
CAS Number	76535-75-6	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₄ H ₂₆ N ₂ O ₄	[1] [2] [3] [4] [7]
Molecular Weight	286.37 g/mol	[1] [4] [6]
Appearance	Solid	[8]
Melting Point	162-166 °C	[8]

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR	Singlet around δ 1.4 ppm (18H, tert-butyl protons), Singlet between δ 3.4 and 3.6 ppm (8H, piperazine ring protons)	[1]
¹³ C NMR	Signal for the quaternary carbons of the tert-butyl groups	[1]
Mass Spectrometry (GC-MS)	m/z 186 (100%)	[9]

Synthesis and Experimental Protocols

The most prevalent method for the synthesis of **di-tert-butyl piperazine-1,4-dicarboxylate** is the direct N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc-anhydride).[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Di-tert-butyl piperazine-1,4-dicarboxylate**.

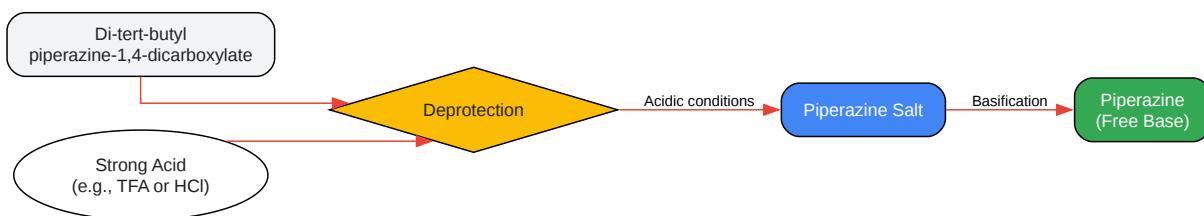
Experimental Protocol for Synthesis

This protocol outlines a general procedure for the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine.

Materials:

- Piperazine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Ethanol (EtOH)
- Nano-Fe₃O₄ catalyst (optional, for catalysis)[\[10\]](#)
- Round bottom flask
- Magnetic stirrer

Procedure:


- In a 10 mL round bottom flask, add ethanol (5 mL), di-tert-butyl dicarbonate (1-2 mmol), nano- Fe_3O_4 catalyst (3 mol%, 0.007 g, if used), and piperazine (1 mmol).[10]
- Stir the reaction mixture at room temperature.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, if a catalyst was used, it can be separated using an external magnet.[10]
- The solvent is then concentrated under reduced pressure.[10]
- The resulting crude product can be recrystallized from hexane or ethyl acetate to yield pure 1,4-bis(tert-butoxycarbonyl)piperazine.[10]

Chemical Reactivity and Applications

The Boc protecting groups on **di-tert-butyl piperazine-1,4-dicarboxylate** are stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an invaluable intermediate in multi-step syntheses.

Deprotection of the Boc Groups

The removal of the Boc groups is a fundamental transformation that unmasks the piperazine nitrogens for further functionalization. This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11]

[Click to download full resolution via product page](#)

Caption: Deprotection of **Di-tert-butyl piperazine-1,4-dicarboxylate** to yield piperazine.

Experimental Protocol for N-Boc Deprotection

This protocol describes a standard method for the deprotection of N-Boc protected piperazine derivatives.[\[11\]](#)

Materials:

- N-Boc protected piperazine derivative
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware

Procedure:

- Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[\[11\]](#)
- Cool the solution to 0°C using an ice bath.[\[11\]](#)
- Slowly add TFA (5-10 equiv.) to the stirred solution.[\[11\]](#)
- Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring its progress by TLC or LC-MS.[\[11\]](#)
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[\[11\]](#)
- Carefully add saturated aqueous NaHCO_3 solution to the residue until effervescence ceases and the pH is basic.[\[11\]](#)

- Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[11]
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .[11]
- Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[11]

Role in Drug Discovery and Organic Synthesis

Di-tert-butyl piperazine-1,4-dicarboxylate serves as a crucial precursor for introducing the piperazine moiety into more complex molecules.[1] The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in active pharmaceutical ingredients (APIs). [1] For instance, it is an indispensable building block in the development of drugs like Brexpiprazole.[1] The piperazine core is a critical structural element for creating selective inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are targets in the endocannabinoid system.[1]

Recent advances have also focused on the direct C-H functionalization of the piperazine ring, allowing for the synthesis of a wide range of α -functionalized N-Boc piperazines.[12][13] These methods, often employing lithiation or photoredox catalysis, provide powerful strategies for creating novel piperazine derivatives for drug discovery.[1][12][13]

Safety and Handling

Di-tert-butyl piperazine-1,4-dicarboxylate is classified with the GHS signal word "Warning" and carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[8] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry place.[8] All products are for research and development use only and must be handled by technically qualified individuals.[8]

In conclusion, **di-tert-butyl piperazine-1,4-dicarboxylate** is a cornerstone molecule for chemists in both academic and industrial research. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an essential tool for the construction of complex molecules with significant biological and pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Di-tert-butyl piperazine-1,4-dicarboxylate [oakwoodchemical.com]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 76535-75-6 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate AKSci B999 [aksci.com]
- 9. rsc.org [rsc.org]
- 10. DI-TERT-BUTYLPIPERAZINE-1,4-DICARBOXYLATE | 76535-75-6 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- To cite this document: BenchChem. [Di-tert-butyl Piperazine-1,4-dicarboxylate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185504#di-tert-butyl-piperazine-1-4-dicarboxylate-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com